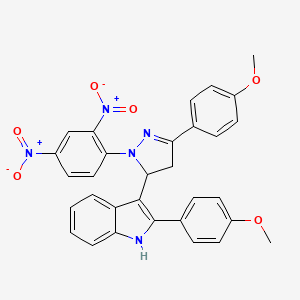![molecular formula C22H28F3N5 B13803694 1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine](/img/structure/B13803694.png)
1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine is a complex organic compound that features a piperazine ring substituted with pyridinyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridinyl and piperidinyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and piperidinyl positions.
Common Reagents and Conditions: Reagents such as sodium hydride, bromine, and palladium catalysts are often used in these reactions. Conditions may include refluxing in organic solvents or using microwave-assisted synthesis.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted piperazines and pyridines.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
1-(Pyridin-2-ylmethyl)-4-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazine can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)-4-(1-phenylpiperidin-4-yl)piperazine: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
1-(Pyridin-2-ylmethyl)-4-(1-(4-chlorophenyl)piperidin-4-yl)piperazine: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to different chemical properties.
1-(Pyridin-2-ylmethyl)-4-(1-(4-methoxyphenyl)piperidin-4-yl)piperazine: Features a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28F3N5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H28F3N5/c23-22(24,25)21-5-4-18(15-27-21)16-28-9-6-20(7-10-28)30-13-11-29(12-14-30)17-19-3-1-2-8-26-19/h1-5,8,15,20H,6-7,9-14,16-17H2 |
InChI Key |
UIAMJOOZNLVZEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
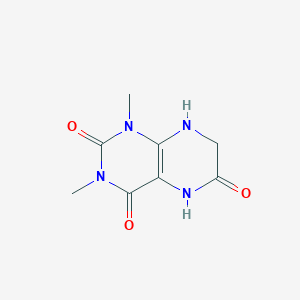
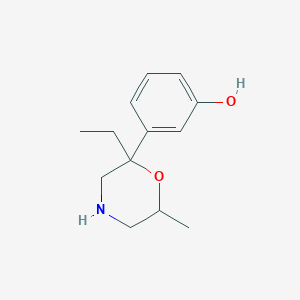
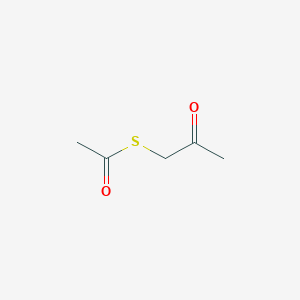
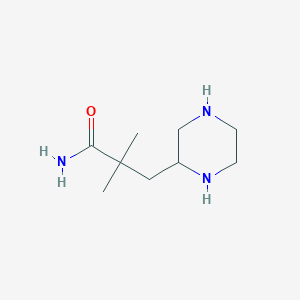
![cis-1-hydroxy-3-(1,1-dimethylheptyl)-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one](/img/structure/B13803650.png)

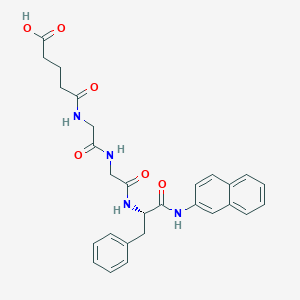
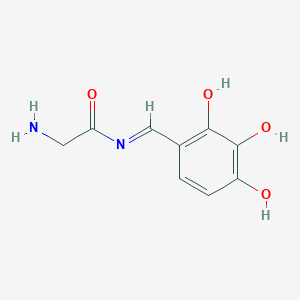
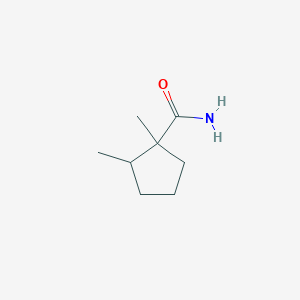
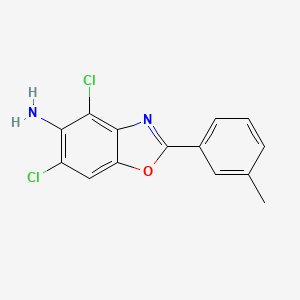
![2-Chloro-5-[[[[3-(3,5-dibromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13803687.png)
![1H-Pyrazolo[3,4-f]benzothiazole(9CI)](/img/structure/B13803695.png)
